molecular formula C13H6Cl4O B1302296 3,3',4,5'-Tetrachlorobenzophenone CAS No. 844885-32-1

3,3',4,5'-Tetrachlorobenzophenone

Cat. No.: B1302296
CAS No.: 844885-32-1
M. Wt: 320 g/mol
InChI Key: DICKMPDMUNAUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3',4,5'-Tetrachlorobenzophenone (CAS 844885-32-1) is an organic compound with the molecular formula C13H6Cl4O and a molecular weight of 320.00 g/mol . This tetrachlorinated benzophenone serves as a versatile chemical building block and key intermediate in synthetic organic chemistry, particularly in the development of more complex molecular structures . Its specific structure makes it valuable for research involving the synthesis of specialized polymers and liquid-crystalline materials, where halogenated aromatic ketones often act as core precursors . The compound's utility is demonstrated in patented processes for synthesizing halobenzophenones, where similar intermediates undergo reactions such as nucleophilic halogen exchange to create difluorobenzophenone derivatives, which are critical in producing high-performance polymers . Researchers utilize this compound strictly in controlled laboratory settings. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl4O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICKMPDMUNAUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375224
Record name 3,3',4,5'-Tetrachlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-32-1
Record name 3,3',4,5'-Tetrachlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic and Biosynthetic Pathways of Tetrachlorobenzophenones

De Novo Chemical Synthesis Methodologies

The laboratory synthesis of 3,3',4,5'-tetrachlorobenzophenone relies on well-established principles of organic chemistry, primarily involving the formation of the central ketone structure followed by controlled halogenation.

The cornerstone of benzophenone (B1666685) synthesis is the Friedel-Crafts acylation reaction. sigmaaldrich.com This electrophilic aromatic substitution involves the reaction of an aromatic compound (an arene) with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org The reaction proceeds through the formation of a key intermediate, the acylium ion (R-C≡O⁺), which then attacks the electron-rich benzene (B151609) ring.

The general mechanism for the synthesis of a benzophenone derivative via Friedel-Crafts acylation is as follows:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen atom of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, which serves as the electrophile. sigmaaldrich.comyoutube.com

Electrophilic Attack: The acylium ion attacks the π-electron system of the benzene ring, forming a delocalized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product. youtube.com The catalyst is regenerated in this step.

A plausible synthetic route to this compound would employ this reaction using chlorinated precursors. Specifically, the reaction would involve the acylation of 1,2-dichlorobenzene (B45396) with 3,4-dichlorobenzoyl chloride, catalyzed by aluminum chloride.

Achieving the specific 3,3',4,5'- substitution pattern requires careful control over the regioselectivity of the chlorination steps. The placement of chlorine atoms on the aromatic rings is governed by the directing effects of the substituents already present.

In the proposed synthesis of this compound from 1,2-dichlorobenzene and 3,4-dichlorobenzoyl chloride, the directing effects are crucial.

On the 1,2-dichlorobenzene ring: The two chlorine atoms are ortho- and para-directing, but also deactivating. The primary site of acylation would be the 4-position, which is para to one chlorine and meta to the other, leading to the formation of a 3,4,3',4'-tetrachlorinated intermediate. Achieving the 3',5'- pattern on this ring via a direct Friedel-Crafts reaction is challenging due to these electronic effects.

Alternative Strategy: A more controlled approach involves the chlorination of a pre-formed benzophenone. Direct halogenation of aromatic ketones can be achieved using various reagents, such as molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS), often under acidic conditions or with a catalyst. jalsnet.com The existing substituents—the carbonyl group (a meta-director) and any chlorine atoms (ortho-, para-directors)—will guide the position of further chlorination. For instance, the halogenation of aromatic methyl ketones often occurs at the α-carbon, but ring halogenation can be favored under specific conditions. libretexts.orgresearchgate.net

The synthesis of a specific isomer like this compound typically involves a multi-step process where rings are synthesized or modified sequentially to ensure the correct placement of each chlorine atom before the final fragments are joined.

Biosynthetic Elucidation and Characterization

While the chemical synthesis of polychlorinated benzophenones is well-understood, evidence suggests that nature also possesses the machinery to produce such compounds, particularly within microbial ecosystems.

Microorganisms, especially bacteria and fungi, are known to produce a vast array of halogenated secondary metabolites. mdpi.com While the specific isolation of this compound from a natural source is not widely documented, microbes are known to metabolize structurally similar compounds like polychlorinated biphenyls (PCBs) and chlorinated phenols. nih.govnih.gov These processes indicate that microbial enzymes are capable of interacting with and modifying chlorinated aromatic rings.

The discovery of natural halogenated products often involves screening microbial extracts for novel compounds. For example, studies on bacteria from historically contaminated sites have identified various species capable of transforming PCBs, demonstrating a pre-existing enzymatic capacity to handle these types of molecules. nih.gov It is plausible that biosynthetic pathways exist for polychlorinated benzophenones, which may serve as signaling molecules, antibiotics, or defense compounds.

The biosynthesis of the benzophenone core in nature is typically accomplished by a type III polyketide synthase (PKS) known as benzophenone synthase (BPS). nih.gov This enzyme catalyzes the condensation of a starter molecule, usually benzoyl-CoA, with three molecules of malonyl-CoA to form a linear tetraketide intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization reaction to yield the characteristic 2,4,6-trihydroxybenzophenone (B1214741) scaffold.

The introduction of chlorine atoms is carried out by specialized halogenating enzymes. The most common are flavin-dependent halogenases, which utilize a reduced flavin adenine (B156593) dinucleotide (FAD), molecular oxygen, and a halide ion (e.g., Cl⁻) to generate a highly reactive halogenating species, believed to be hypochlorous acid (HOCl). wikipedia.org This reactive species is then directed towards the substrate within the enzyme's active site.

Key features of enzymatic halogenation:

Enzyme Classes: Flavin-dependent halogenases are a major class, but haloperoxidases also contribute to biological halogenation. mdpi.com

Mechanism: The enzyme generates a reactive "activated" halogen (like HOCl) from a simple halide salt and positions it to react with a specific site on the substrate. wikipedia.org

Timing: Chlorination can occur on a precursor molecule before it is incorporated into the final structure or as a post-assembly modification. In the biosynthesis of the antibiotic vancomycin, for instance, a dedicated halogenase (VhaA) chlorinates a tyrosine precursor before the full peptide is assembled. jst.go.jp

A hypothetical biosynthetic pathway for a chlorinated benzophenone would therefore involve the action of a BPS enzyme using either a chlorinated benzoyl-CoA precursor or the subsequent action of a halogenase on the resulting benzophenone scaffold.

The enzymatic machinery for producing complex natural products is encoded in the organism's genome, typically organized into biosynthetic gene clusters (BGCs). A BGC for a polychlorinated benzophenone would be expected to contain the following key genes:

A gene for a benzophenone synthase (BPS) , the core enzyme responsible for building the carbon skeleton.

One or more genes for halogenase enzymes to catalyze the chlorination steps.

Genes for the synthesis of precursors, such as those required to produce benzoyl-CoA .

Regulatory genes that control the expression of the entire cluster.

The study of gene clusters for related compounds, such as PCBs, provides a model for this genetic architecture. In PCB-degrading bacteria like Rhodococcus, the genes for the catabolic pathway (bph genes) are often located together, sometimes on large linear plasmids, and encode enzymes like dioxygenases and hydrolases that break down the aromatic rings. A biosynthetic pathway would have a similar clustered organization, linking the PKS gene with one or more halogenase genes to ensure coordinated production of the final chlorinated molecule.

Interactive Data Tables

Table 1: Key Enzymes in Benzophenone and Halogenated Compound Biosynthesis

Enzyme NameAbbreviationEnzyme ClassFunctionKey SubstratesTypical Product(s)
Benzophenone SynthaseBPSType III Polyketide SynthaseCatalyzes condensation and cyclization to form the benzophenone core.Benzoyl-CoA, Malonyl-CoA2,4,6-Trihydroxybenzophenone
Biphenyl (B1667301) SynthaseBISType III Polyketide SynthaseCreates a biphenyl structure from the same precursors as BPS.Benzoyl-CoA, Malonyl-CoA3,5-Dihydroxybiphenyl
Flavin-Dependent Halogenase-OxidoreductaseCatalyzes the regioselective addition of a halogen atom to a substrate.Aromatic Compound, FADH₂, O₂, Cl⁻Chlorinated Aromatic Compound
Biphenyl Dioxygenase-DioxygenaseIncorporates both atoms of O₂ into an aromatic ring (degradative).Biphenyl, Polychlorinated BiphenylsDihydroxylated Biphenyl

Analytical Methodologies for Characterization and Detection of Tetrachlorobenzophenones

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3,3',4,5'-tetrachlorobenzophenone. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals details about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. libretexts.org The exact chemical shifts and splitting patterns of the protons are influenced by the positions of the chlorine atoms on the two phenyl rings. The protons on the tetrachlorinated ring will exhibit distinct signals from the proton on the dichlorinated ring due to the different electronic environments. The integration of the signals will correspond to the number of protons in each unique environment. For instance, protons on a benzene (B151609) ring substituted with electronegative atoms like chlorine are typically shifted downfield. chemistrysteps.commsu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, distinct signals will be observed for the carbonyl carbon, the chlorinated and non-chlorinated aromatic carbons, and the carbon atoms at the ring junctions. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum, often between 190 and 220 ppm. compoundchem.combhu.ac.in The aromatic carbons will appear in the range of 110-150 ppm. bhu.ac.in The carbon atoms bonded directly to chlorine will experience a significant downfield shift due to the electronegativity of the halogen. compoundchem.comoregonstate.edu Quaternary carbons, those without any attached protons, will typically show weaker signals. oregonstate.edu

Nucleus Expected Chemical Shift Range (ppm) Key Information Provided
¹H7.0 - 8.5Number and environment of protons on the aromatic rings.
¹³C110 - 150 (Aromatic), 190 - 220 (Carbonyl)Number and environment of unique carbon atoms, including the carbonyl group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, electron ionization (EI) is a common method that generates a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Characteristic fragments for this molecule would arise from the cleavage of the carbonyl group and the loss of chlorine atoms. libretexts.orgnih.gov The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. A compound with four chlorine atoms will exhibit a distinctive cluster of peaks at M, M+2, M+4, M+6, and M+8. neu.edu.tr

Technique Information Obtained Expected Observations for this compound
Mass Spectrometry (MS)Molecular weight and fragmentation pattern.Molecular ion peak and fragments showing loss of CO and Cl. Characteristic isotopic pattern for four chlorine atoms.
High-Resolution MS (HRMS)Exact mass and elemental formula.Highly accurate mass measurement confirming the formula C₁₃H₆Cl₄O.

X-ray Crystallography for Absolute Structure Determination

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. masterorganicchemistry.com It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1760 cm⁻¹. udel.edulibretexts.org The exact position of this band can be influenced by the electronic effects of the chlorine substituents. Additionally, absorptions corresponding to C-C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region, and C-Cl stretching vibrations would appear in the fingerprint region, typically below 1000 cm⁻¹. libretexts.orgvscht.czspecac.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. msu.edu Aromatic compounds like benzophenones exhibit strong UV absorption due to π-π* and n-π* transitions. The UV-Vis spectrum of this compound would show characteristic absorption maxima (λ_max). The conjugation of the phenyl rings through the carbonyl group results in a bathochromic (red) shift of the absorption bands compared to benzene. msu.edu The presence of chlorine atoms as substituents can further influence the position and intensity of these absorption bands. researchgate.net

Spectroscopic Technique Expected Absorption Bands/Regions
Infrared (IR)~1650-1760 cm⁻¹ (C=O stretch), 1400-1600 cm⁻¹ (aromatic C-C stretch), <1000 cm⁻¹ (C-Cl stretch)
Ultraviolet-Visible (UV-Vis)Absorption maxima corresponding to π-π* and n-π* transitions in the conjugated system.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, being a semi-volatile compound, is amenable to GC analysis. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification. researchgate.netnemi.govgcms.czglsciences.com For the detection of chlorinated compounds like tetrachlorobenzophenone, an electron capture detector (ECD) is often used due to its high sensitivity to halogenated molecules. Alternatively, a mass spectrometer can be used as a detector (GC-MS), providing both separation and structural information. nih.govresearchgate.net

Liquid Chromatography (LC): LC, particularly high-performance liquid chromatography (HPLC), is a versatile technique for separating a wide range of compounds. For non-volatile or thermally labile compounds, LC is the method of choice. The separation in LC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The composition of the mobile phase can be optimized to achieve efficient separation from other components in a sample. sielc.commdpi.com Detection in LC is often performed using a UV detector, set at the wavelength of maximum absorbance for the compound, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.

Chromatographic Technique Stationary Phase (Example) Mobile Phase/Carrier Gas (Example) Detector
Gas Chromatography (GC)Phenyl-methylpolysiloxaneHelium or NitrogenElectron Capture Detector (ECD) or Mass Spectrometer (MS)
Liquid Chromatography (LC)C18Acetonitrile/WaterUV Detector or Mass Spectrometer (MS)

Coupled Chromatographic-Mass Spectrometric Systems (GC-MS, LC-MS)

Coupled chromatographic-mass spectrometric systems are the cornerstone of modern analytical chemistry for the trace-level determination of organic contaminants like this compound. These techniques offer a powerful combination of separation and detection capabilities, ensuring both high sensitivity and selectivity. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) often depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. In GC, the sample is vaporized and separated into its components in a gaseous mobile phase that flows through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For tetrachlorobenzophenones, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically employed. gcms.cz

Following chromatographic separation, the analytes are introduced into the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common ionization technique used in GC-MS. For enhanced selectivity and to minimize matrix interferences, tandem mass spectrometry (GC-MS/MS) is often utilized. grupobiomaster.comwindows.net In this mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in a collision cell, and then specific product ions are monitored in the third quadrupole. grupobiomaster.com This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly improves the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification of the analyte. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly suitable for the analysis of polar, non-volatile, and thermally labile compounds. In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Reversed-phase chromatography, with a C18 stationary phase, is commonly used for the separation of benzophenones. phenomenex.com The separated components are then introduced into the mass spectrometer.

For LC-MS analysis of tetrachlorobenzophenones, electrospray ionization (ESI) is a frequently used ionization technique. nih.gov Similar to GC-MS/MS, tandem mass spectrometry (LC-MS/MS) is the preferred method for quantification due to its high selectivity and sensitivity. phenomenex.comnih.gov The use of MRM allows for the detection of the target analyte at very low concentrations, even in complex matrices. youtube.com

Below is a table summarizing typical instrumental parameters for the analysis of this compound by GC-MS/MS and LC-MS/MS.

Table 1: Representative Instrumental Parameters for the Analysis of this compound

Parameter GC-MS/MS LC-MS/MS
Chromatography
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) proquest.com 100 mm x 2.1 mm, 1.9 µm particle size (e.g., C18) phenomenex.com
Injection Volume 1 µL (splitless) proquest.com 10 µL phenomenex.com

Method Validation and Quality Assurance in Trace Analysis

To ensure the reliability and accuracy of analytical data, especially at trace levels, rigorous method validation and quality assurance (QA) procedures are essential. Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. psu.edumdpi.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govnih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards over a defined concentration range. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govmdpi.com

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among independent measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels (e.g., repeatability and reproducibility). nih.gov

Quality assurance involves a set of procedures to ensure that the analytical results meet a predefined standard of quality. sigmaaldrich.com This includes the routine analysis of quality control (QC) samples, such as blanks, duplicates, and spiked samples, within each batch of analyses. The use of internal standards is also a common practice to correct for variations in instrument response and sample preparation.

The following table provides typical performance characteristics for a validated analytical method for the determination of chlorinated compounds like this compound.

Table 2: Typical Method Validation Parameters for Trace Analysis

Parameter Typical Value
Linearity (R²) > 0.99 proquest.com
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg nih.gov
Accuracy (Recovery) 70 - 120% grupobiomaster.com
Precision (RSD) < 15% nih.gov

Sample Preparation and Extraction Protocols from Environmental Matrices

The analysis of this compound in environmental matrices such as water, soil, and sediment requires an effective sample preparation and extraction step to isolate the analyte from interfering components and to concentrate it to a level suitable for instrumental analysis. nih.govmdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the extraction of organic compounds from aqueous samples. mdpi.comresearchgate.net The method involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte of interest. mdpi.com The analyte is then eluted from the cartridge with a small volume of an organic solvent. For benzophenones, reversed-phase sorbents like C18 are commonly used. mdpi.com The efficiency of the extraction can be influenced by factors such as the pH of the sample and the choice of eluting solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular sample preparation technique for the analysis of pesticides and other contaminants in solid and semi-solid matrices like soil and sediment. nih.govnih.gov The procedure involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation. proquest.comnih.gov This is followed by a cleanup step using dispersive solid-phase extraction (d-SPE), where a small amount of sorbent is added to the extract to remove interfering matrix components. sigmaaldrich.com

The table below outlines a general protocol for the extraction of this compound from a sediment sample using the QuEChERS method.

Table 3: Generalized QuEChERS Protocol for Sediment Samples

Step Procedure
1. Sample Weighing Weigh 10 g of homogenized sediment into a 50 mL centrifuge tube. nih.gov
2. Extraction Add 10 mL of acetonitrile. Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute. nih.gov
3. Centrifugation Centrifuge at ≥3000 rpm for 5 minutes. nih.gov
4. Dispersive SPE Cleanup Take an aliquot of the supernatant and add d-SPE sorbents (e.g., PSA, C18, and MgSO₄). Shake and centrifuge. sigmaaldrich.com
5. Final Extract The supernatant is ready for GC-MS or LC-MS analysis. sigmaaldrich.com

Environmental Distribution and Transformation Pathways of Tetrachlorobenzophenones

Occurrence and Spatiotemporal Distribution in Environmental Matrices

The presence of 3,3',4,5'-Tetrachlorobenzophenone in the environment is not well-documented. However, based on the behavior of structurally similar chlorinated aromatic compounds and other benzophenone (B1666685) derivatives, its distribution can be inferred. Benzophenones, in general, are recognized as emerging contaminants due to their widespread use and persistence. mdpi.com They enter the environment primarily through wastewater discharges from industrial and municipal sources. mdpi.com

Aquatic Systems: Water and Sediments

Given the hydrophobic nature of chlorinated organic compounds, it is anticipated that if this compound is present in aquatic systems, it would tend to partition from the water column and accumulate in sediments. This behavior is common for persistent organic pollutants (POPs).

Terrestrial Systems: Soil and Biota

Direct measurements of this compound in soil and biota are not documented in the reviewed literature. The application of sludge from wastewater treatment plants to agricultural land is a potential route for the introduction of such compounds into terrestrial ecosystems. Similar to its expected behavior in aquatic sediments, the lipophilic (fat-loving) nature of chlorinated compounds suggests a potential for bioaccumulation in soil-dwelling organisms and subsequent transfer through the food chain.

Atmospheric Compartments and Long-Range Transport

There is no specific information available regarding the atmospheric presence or long-range transport of this compound. However, the potential for long-range atmospheric transport is a recognized characteristic of many persistent organic pollutants (POPs). Compounds with sufficient volatility and resistance to degradation can be transported over vast distances in the atmosphere. The atmospheric lifetime of a pollutant is a key factor in determining its transport potential. For instance, some pollutants with an atmospheric residence time of 24 hours can be transported over 400 kilometers.

Environmental Degradation Mechanisms

The degradation of chlorinated aromatic compounds is a critical factor in determining their environmental persistence. Both biotic and abiotic processes can contribute to their transformation.

Biotic Transformation Pathways (Biodegradation)

The biodegradation of chlorinated compounds is a key area of environmental research. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as a source of carbon and energy.

While no studies have specifically reported on the microbial degradation of this compound, research on other chlorinated compounds provides insights into potential degradation pathways. The biodegradation of pesticides and other industrial chemicals by microbial strains is a well-established field of study. nih.gov

Microbial degradation of chlorinated aromatic compounds often proceeds through a series of enzymatic reactions that can lead to the removal of chlorine atoms (dechlorination) and the cleavage of the aromatic ring. For example, the degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by Pseudomonas cepacia has been documented. epa.gov Similarly, the microbial degradation of tetrachloromethane has been observed to occur under anoxic conditions. nih.gov It is plausible that microbial consortia in contaminated environments could adapt to degrade tetrachlorobenzophenones, although the specific enzymes and pathways involved remain unknown.

Abiotic Transformation Processes

Photolytic degradation is a significant abiotic process that can contribute to the transformation of this compound in the environment, particularly in surface waters and the atmosphere. This process involves the absorption of light energy, primarily in the ultraviolet (UV) spectrum, which can lead to the breaking of chemical bonds.

The photodegradation of chlorinated benzophenones generally follows pseudo-first-order kinetics , where the rate of degradation is proportional to the concentration of the compound. nih.gov The kinetics are influenced by several factors, including:

pH: The pH of the surrounding medium can affect the speciation of the compound and its susceptibility to photolysis.

Wavelength and Intensity of Light: The efficiency of photodegradation is dependent on the absorption spectrum of the compound and the intensity of the incident light.

Presence of Photosensitizers: Natural water bodies contain dissolved organic matter and other substances that can act as photosensitizers, absorbing light and transferring the energy to the pollutant, thereby accelerating its degradation. mdpi.com

The degradation pathway can involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by photosensitizers. mdpi.com The transformation products of photolytic degradation can include hydroxylated and dechlorinated derivatives. However, incomplete degradation can sometimes lead to the formation of transformation products that may also be of environmental concern.

Hydrolysis is a chemical transformation process where a molecule is cleaved by reacting with water. For many chlorinated aromatic compounds, hydrolysis can be a slow process under typical environmental conditions (neutral pH and ambient temperature). The carbon-chlorine bond in aromatic compounds is generally stable and resistant to hydrolysis.

However, under specific conditions, such as in highly alkaline or acidic environments, or at elevated temperatures, the rate of hydrolysis can increase. The reaction of chlorinated benzophenones with other chemical species present in the environment, such as strong oxidizing agents, can also contribute to their transformation. For example, chlorination byproducts can be formed in treated water. nih.govnih.govnu.edu.kz

Transport and Fate Modeling in Complex Environmental Systems

Predicting the environmental distribution and long-term fate of persistent organic pollutants like this compound requires the use of multimedia environmental fate models . defra.gov.ukresearchgate.netharvard.eduacs.org These models are mathematical representations of the key physical, chemical, and biological processes that govern a chemical's behavior in the environment.

These models typically divide the environment into interconnected compartments, such as:

Air

Water (surface and ground)

Soil

Sediment

Biota

The transport of this compound between these compartments is governed by its physicochemical properties, including its vapor pressure, water solubility, and octanol-water partition coefficient (Kow) . Its persistence in each compartment is determined by the rates of degradation processes, including biodegradation, photolysis, and hydrolysis.

Fate and transport models can be used to:

Estimate the concentration of the compound in different environmental media over time.

Identify the primary sinks where the compound is likely to accumulate.

Assess the potential for long-range transport to remote ecosystems.

Evaluate the effectiveness of different remediation strategies.

Due to the complexity of environmental systems, these models rely on a combination of measured data and estimated parameters, and their predictions are subject to a degree of uncertainty. uninsubria.it

Theoretical and Computational Investigations of Tetrachlorobenzophenones

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to provide insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like 3,3',4,5'-tetrachlorobenzophenone, DFT calculations can predict its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The electronic structure, which governs the chemical reactivity and spectroscopic properties of the molecule, can also be thoroughly analyzed. Key parameters derived from DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Molecular and Electronic Properties of a Generic Tetrachlorobenzophenone (Illustrative Data)

PropertyPredicted Value
Molecular Geometry
C=O Bond Length~1.22 Å
C-Cl Bond Lengths~1.73 - 1.75 Å
Dihedral Angle (between phenyl rings)~45 - 55°
Electronic Structure
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment~2.5 D
Note: This table presents illustrative data based on typical values for similar chlorinated aromatic ketones and is not specific to this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of DFT is its ability to predict various spectroscopic parameters, which can aid in the identification and characterization of a compound.

Nuclear Magnetic Resonance (NMR): DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. nih.govnih.govrsc.org By comparing these predicted spectra with experimental data, the precise structure of a synthesized or isolated compound can be confirmed. The accuracy of these predictions has been shown to be comparable to experimental values in many cases. nih.gov

Infrared (IR): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. The analysis of these vibrational modes helps in identifying the functional groups present in the molecule, such as the characteristic C=O stretch of the benzophenone (B1666685) core and the C-Cl stretches.

UV-Vis: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) can be correlated with the colors of compounds and provide insights into their electronic properties. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to study the interactions of a molecule with other molecules, particularly biological macromolecules like proteins.

Conformational Analysis and Intermolecular Interactions

The benzophenone scaffold is not planar, and the two phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon. Conformational analysis involves studying the different spatial arrangements (conformers) of the molecule and their relative energies. This is crucial for understanding how the molecule might interact with its environment.

Intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding (involving the chlorine atoms), dictate how molecules of this compound would pack in a solid state or interact with solvent molecules. Understanding these interactions is important for predicting physical properties like melting point and solubility.

Binding Site Characterization for Chemical-Biological Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique is widely used in drug discovery to screen for potential drug candidates.

For this compound, docking studies could be performed to investigate its potential to bind to various biological targets. For instance, many chlorinated aromatic compounds are known to interact with receptors such as the aryl hydrocarbon receptor (AhR). A docking simulation would involve placing the this compound molecule into the binding site of a target protein and calculating the binding affinity, which is a measure of how strongly the two molecules interact. The results would highlight key amino acid residues in the protein's binding pocket that form favorable interactions with the tetrachlorobenzophenone molecule.

Table 2: Illustrative Molecular Docking Results for a Generic Tetrachlorobenzophenone with a Hypothetical Receptor

ParameterValue
Binding Affinity (kcal/mol)-8.5
Key Interacting Residues
Hydrophobic InteractionsPhe289, Trp323, Leu330
Halogen BondingSer365
Pi-Pi StackingTyr322
Note: This table presents hypothetical data to illustrate the output of a molecular docking study and is not based on actual calculations for this compound.

Structure-Reactivity Relationships and Mechanistic Predictions

By analyzing the electronic structure and steric properties of this compound, it is possible to make predictions about its reactivity. For example, the distribution of electrostatic potential on the molecular surface can indicate regions that are susceptible to nucleophilic or electrophilic attack.

Computational methods can also be used to explore potential reaction mechanisms. For instance, the degradation pathways of polychlorinated compounds are of significant environmental interest. Theoretical calculations can model the step-by-step process of reactions, such as dechlorination, by identifying transition states and calculating activation energies. This information is invaluable for understanding the persistence and potential transformation of such compounds in the environment.

Mechanistic Aspects of Chemical Biological Interactions of Tetrachlorobenzophenones

Molecular-Level Interaction with Biomolecules

The interaction of xenobiotics like 3,3',4,5'-Tetrachlorobenzophenone with biological macromolecules is a critical initiating event in their potential toxicity. These interactions are governed by non-covalent forces such as hydrogen bonds, hydrophobic effects, and ionic interactions, and can lead to alterations in the protein's function.

Protein-Ligand Interaction Mechanisms

One key target for halogenated aromatic compounds is transthyretin (TTR) , a transport protein for thyroxine (a thyroid hormone) and retinol (vitamin A). nih.govwikipedia.org The binding of ligands to TTR can stabilize its tetrameric structure and potentially interfere with hormone transport. nih.govplos.org For instance, metabolites of the structurally related compound 3,3',4,4'-tetrachlorobiphenyl (TCB) have been shown to bind to TTR, inhibiting the formation of the protein complex that carries both retinol and thyroxine. nih.gov This interaction is competitive, where the xenobiotic or its metabolite competes with the natural ligand, thyroxine, for the binding sites on TTR. nih.gov The binding affinity is influenced by the specific structure of the ligand.

Another potential target is the thyroid hormone receptor (TR) , a nuclear receptor that regulates gene expression upon binding thyroid hormones. wikipedia.org The TR possesses a ligand-binding domain that accommodates thyroid hormones, and interaction with xenobiotics can either mimic (agonist) or block (antagonist) the natural hormone's effect. wikipedia.orgnih.gov While direct binding studies with this compound are lacking, other polychlorinated biphenyls (PCBs) and their hydroxylated metabolites have been shown to interact with TRs, suggesting that this is a plausible mechanism of action for structurally similar compounds.

Enzyme Systems Involved in Compound Transformation

The biotransformation of foreign compounds is primarily carried out by a variety of enzyme systems, with the primary goal of increasing their water solubility to facilitate excretion. nih.gov This process is generally divided into Phase I and Phase II reactions.

Phase I Metabolism: The most important enzyme system in Phase I metabolism is the cytochrome P450 (CYP) superfamily . nih.govnih.gov These heme-containing enzymes, located mainly in the liver, catalyze a variety of oxidative reactions, including hydroxylation. ufl.eduyoutube.com For many aromatic compounds, hydroxylation is a key initial step in their metabolism. While the specific CYP isoforms involved in the metabolism of this compound have not been identified, it is likely that enzymes from the CYP1, CYP2, and CYP3 families would be involved, as they are responsible for the metabolism of a wide range of xenobiotics. nih.gov The process of hydroxylation involves the insertion of a hydroxyl group (-OH) onto the aromatic ring, creating a more polar metabolite. youtube.com

Phase II Metabolism: Following Phase I reactions, the modified compounds can undergo Phase II conjugation reactions. A major Phase II pathway is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This process involves the addition of a glucuronic acid moiety to the hydroxylated metabolite, further increasing its water solubility and facilitating its elimination from the body. wikipedia.orgnih.gov Studies on other chlorinated compounds, such as tetrachlorobisphenol A (TCBPA), have identified UGT1A1 and UGT1A9 as key enzymes in their glucuronidation in humans. nih.gov It is plausible that hydroxylated metabolites of this compound would also be substrates for UGT enzymes.

Below is an interactive data table summarizing the key enzyme systems and their functions in the biotransformation of xenobiotics.

PhaseEnzyme Superfamily/FamilyGeneral FunctionPotential Role in this compound Metabolism
Phase ICytochrome P450 (CYP)Oxidation, including hydroxylation of aromatic compounds. nih.govufl.eduIntroduction of hydroxyl groups to the tetrachlorobenzophenone structure.
Phase IIUDP-glucuronosyltransferases (UGT)Conjugation with glucuronic acid to increase water solubility. wikipedia.orgGlucuronidation of hydroxylated tetrachlorobenzophenone metabolites.

Cellular Uptake and Distribution Mechanisms (Mechanistic Studies)

The mechanisms by which this compound enters cells and distributes within an organism are not well-documented. However, general principles of xenobiotic transport can be applied. Due to its lipophilic (fat-soluble) nature, it is likely that this compound can cross cell membranes via passive diffusion . This process does not require energy and is driven by the concentration gradient of the compound across the membrane.

Once inside the cell, the distribution of the compound will be influenced by its affinity for different cellular components. Lipophilic compounds tend to accumulate in fatty tissues. nih.gov The process of a chemical accumulating in an organism from all routes of exposure is known as bioaccumulation . nih.gov

The potential for active transport, mediated by membrane transporter proteins, cannot be entirely ruled out without specific studies. Such transporters can either facilitate the uptake of substances into cells or actively pump them out (efflux).

Biotransformation Pathways and Metabolite Identification within Organisms

Specific in vivo biotransformation studies for this compound are scarce. However, research on the closely related compound 3,3',4,4'-tetrachlorobiphenyl (CB77) provides some insights into potential metabolic pathways.

The primary biotransformation pathway for such compounds is expected to be hydroxylation . nih.govnih.gov Studies on the metabolism of CB77 in various organisms, including rats and fish, have identified several hydroxylated metabolites. nih.govnih.gov One of the potential metabolites of CB77 is 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl . nih.govnih.gov This indicates that the metabolic machinery in organisms can hydroxylate the biphenyl (B1667301) structure at different positions.

Following hydroxylation, these metabolites can be further conjugated, for example, through glucuronidation, to form more water-soluble compounds that can be more easily excreted. wikipedia.org

A study on the metabolism of 3,4,3',4'-tetrachlorobiphenyl in rats identified two primary monohydroxylated metabolites in the feces: 5-hydroxy-3,4,3',4'-TCB and 4-hydroxy-3,5,3',4'-TCB. nih.gov This demonstrates that hydroxylation is a major metabolic pathway for these types of compounds in vivo. nih.gov

The table below summarizes potential metabolites based on studies of structurally similar compounds.

Parent CompoundPotential MetaboliteOrganism/System Studied
3,3',4,4'-tetrachlorobiphenyl (CB77)4'-hydroxy-3,3',4,5'-tetrachlorobiphenylCatfish, Poplar Plants nih.gov
3,4,3',4'-tetrachlorobiphenyl5-hydroxy-3,4,3',4'-tetrachlorobiphenylRats nih.gov
3,4,3',4'-tetrachlorobiphenyl4-hydroxy-3,5,3',4'-tetrachlorobiphenylRats nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.